molecular formula C17H18N5O9P B1202093 2-hydroxybenzoyl-AMP

2-hydroxybenzoyl-AMP

Cat. No. B1202093
M. Wt: 467.3 g/mol
InChI Key: AESBJQJIAHTCHE-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxybenzoyl-AMP is an acyclic mixed acid anhydride that results from the formal condensation of the phosphoryl group of AMP with the carboxyl group of 2-hydroxybenzoic acid. It is an acyclic mixed acid anhydride and a purine ribonucleoside 5'-monophosphate. It derives from a salicylic acid and an adenosine 5'-monophosphate. It is a conjugate acid of a 2-hydroxybenzoyl-AMP(1-).

Scientific Research Applications

Metabolic Pathways in Microorganisms

Research has shown that 2-hydroxybenzoyl-AMP plays a role in the metabolic pathways of certain microorganisms. In a denitrifying bacterium, the anaerobic metabolism of 2-hydroxybenzoic acid (salicylic acid) involves the formation of benzoyl-CoA from 2-hydroxybenzoate via benzoate or benzoyl-CoA. This process suggests the degradation of salicylic acid by new enzymes, 2-hydroxybenzoate-CoA ligase (AMP-forming) and 2-hydroxybenzoyl-CoA reductase (dehydroxylating), implicating 2-hydroxybenzoyl-AMP in this pathway (Bonting & Fuchs, 1996).

Potential in Water Decontamination

Studies on the degradation of organic contaminants using advanced oxidation processes (AOPs), specifically UV/persulfate (PS)/Fe2+, have indicated that 2-hydroxybenzoyl-AMP may be involved. The study demonstrated varying reactivity of organic compounds towards UV/PS/Fe2+ processes in the presence and absence of halides, providing insights for water decontamination applications (Luca et al., 2017).

Role in Enterobactin Biosynthesis

2-hydroxybenzoyl-AMP is involved in the biosynthesis of the siderophore enterobactin, a process occurring in Escherichia coli. The enzyme 2,3-dihydroxybenzoate-AMP ligase (2,3DHB-AMP ligase) activates 2,3-dihydroxybenzoic acid in the biosynthesis of enterobactin. This finding highlights the enzyme's role in the microbial iron acquisition process (Rusnak, Faraci & Walsh, 1989).

Implications in Cancer Therapeutics

Recent research has developed activatable nanozyme-mediated nanoreactors involving 2,2′-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) loaded ABTS@MIL-100/poly(vinylpyrrolidine) (AMP) for imaging-guided combined tumor therapy. These nanoreactors are activated by the tumor microenvironment and are significant for accurate and noninvasive cancer diagnostics and therapy (Liu et al., 2019).

Activation of Aromatic Acids in Denitrifying Bacteria

The activation of aromatic acids, including 2-aminobenzoate, in a denitrifying Pseudomonas strain, is another area where 2-hydroxybenzoyl-AMP is relevant. This process involves the activation of aromatic acids, like 2-aminobenzoate, by a benzoyl CoA synthetase activity (AMP forming), suggesting the role of 2-hydroxybenzoyl-AMP in this microbial metabolic pathway (Ziegler, Buder, Winter & Fuchs, 2004).

properties

Product Name

2-hydroxybenzoyl-AMP

Molecular Formula

C17H18N5O9P

Molecular Weight

467.3 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-hydroxybenzoate

InChI

InChI=1S/C17H18N5O9P/c18-14-11-15(20-6-19-14)22(7-21-11)16-13(25)12(24)10(30-16)5-29-32(27,28)31-17(26)8-3-1-2-4-9(8)23/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,27,28)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1

InChI Key

AESBJQJIAHTCHE-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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